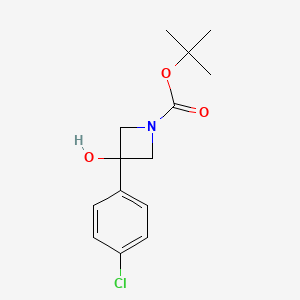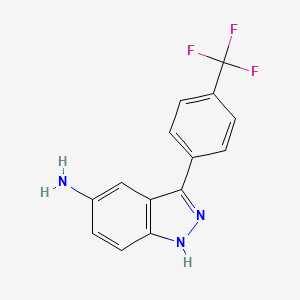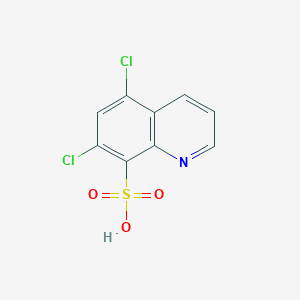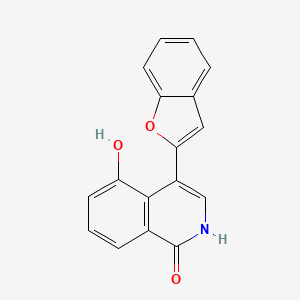
7-(4-Phenylbut-2-en-2-yl)quinolin-8-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(4-Phenylbut-2-en-2-yl)quinolin-8-ol is a chemical compound with the molecular formula C19H17NO and a molecular weight of 275.344 g/mol . This compound belongs to the class of quinoline derivatives, which are known for their diverse biological and pharmacological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-Phenylbut-2-en-2-yl)quinolin-8-ol typically involves the condensation of 4-phenylbut-2-en-2-one with 8-hydroxyquinoline under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for industrial-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
7-(4-Phenylbut-2-en-2-yl)quinolin-8-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-8-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products Formed
Oxidation: Quinoline-8-carboxylic acid derivatives.
Reduction: Hydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
7-(4-Phenylbut-2-en-2-yl)quinolin-8-ol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 7-(4-Phenylbut-2-en-2-yl)quinolin-8-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-(4-Phenylbut-2-en-2-yl)quinolin-8-ol: Unique due to its specific substitution pattern on the quinoline ring.
Quinoline-8-ol: Lacks the phenylbutenyl group, resulting in different chemical and biological properties.
4-Phenylbut-2-en-2-one: A precursor in the synthesis of this compound.
Uniqueness
The presence of the phenylbutenyl group in this compound imparts unique chemical reactivity and biological activity compared to other quinoline derivatives. This makes it a valuable compound for various scientific and industrial applications.
Eigenschaften
Molekularformel |
C19H17NO |
|---|---|
Molekulargewicht |
275.3 g/mol |
IUPAC-Name |
7-[(E)-4-phenylbut-2-en-2-yl]quinolin-8-ol |
InChI |
InChI=1S/C19H17NO/c1-14(9-10-15-6-3-2-4-7-15)17-12-11-16-8-5-13-20-18(16)19(17)21/h2-9,11-13,21H,10H2,1H3/b14-9+ |
InChI-Schlüssel |
PPIVRGTZYRGQNE-NTEUORMPSA-N |
Isomerische SMILES |
C/C(=C\CC1=CC=CC=C1)/C2=C(C3=C(C=CC=N3)C=C2)O |
Kanonische SMILES |
CC(=CCC1=CC=CC=C1)C2=C(C3=C(C=CC=N3)C=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Chloro-7-[di(prop-2-en-1-yl)amino]quinoline-8-carbonitrile](/img/structure/B11842927.png)


![[2-(5-Ethylthiophen-2-yl)-6-methylimidazo[1,2-a]pyridin-3-yl]acetonitrile](/img/structure/B11842952.png)
![7-Bromo-2-ethyl-9-methoxy-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11842959.png)




![(3S)-N-(2-Methylpropyl)-N-[(naphthalen-1-yl)methyl]pyrrolidin-3-amine](/img/structure/B11842976.png)


![Methanone, (4-fluorophenyl)[2-[(2S)-2-pyrrolidinyl]-4-thiazolyl]-](/img/structure/B11842985.png)

